Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-
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Overview
Description
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- is an organic compound with a complex structure that includes a benzonitrile group and a bromophenyl group connected through a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . This green synthesis approach is not only environmentally friendly but also efficient, with high yields of the desired product.
Industrial Production Methods
Industrial production of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- typically involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: A simpler compound with similar functional groups but lacking the propenyl chain.
4-Bromophenylacetonitrile: Contains a similar bromophenyl group but with a different connecting chain.
4-(Bromomethyl)benzonitrile: Another related compound with a bromomethyl group instead of the propenyl chain
Uniqueness
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both the nitrile and bromophenyl groups, along with the propenyl chain, allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
62557-87-3 |
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Molecular Formula |
C16H10BrNO |
Molecular Weight |
312.16 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C16H10BrNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-10H |
InChI Key |
KHMQVXUPNDMZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C#N)Br |
Origin of Product |
United States |
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